molecular formula C14H16O B14264666 3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl- CAS No. 174578-98-4

3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl-

Cat. No.: B14264666
CAS No.: 174578-98-4
M. Wt: 200.28 g/mol
InChI Key: HKNSLZJDASGDMG-UHFFFAOYSA-N
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Description

3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl-: is an organic compound with the molecular formula C14H16O It is a derivative of cyclohexenone, characterized by the presence of a phenyl group and two methyl groups attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Catalytic Oxidation: Industrially, cyclohexenone derivatives can be produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Organocopper Reagents: Used in nucleophilic conjugate addition reactions.

    Enolates and Silyl Enol Ethers: Employed in Michael reactions.

    Acid Catalysts: Used in cyclization reactions to form the desired enone structures.

Major Products:

  • The major products of these reactions are typically more complex cyclic structures, often with additional functional groups introduced during the reaction process.

Mechanism of Action

Mechanism:

  • The compound exerts its effects primarily through its enone system, which is highly reactive towards nucleophiles. This reactivity allows it to participate in various addition and cyclization reactions, forming more complex structures.

Molecular Targets and Pathways:

  • The enone system can interact with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of these molecules, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the phenyl and two methyl groups in 3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl- makes it unique compared to other cyclohexenone derivatives. These substituents can significantly influence the compound’s reactivity and its potential applications in synthesis and industry.

Properties

CAS No.

174578-98-4

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2,2-dimethyl-3-phenylcyclohex-3-en-1-one

InChI

InChI=1S/C14H16O/c1-14(2)12(9-6-10-13(14)15)11-7-4-3-5-8-11/h3-5,7-9H,6,10H2,1-2H3

InChI Key

HKNSLZJDASGDMG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CCC=C1C2=CC=CC=C2)C

Origin of Product

United States

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